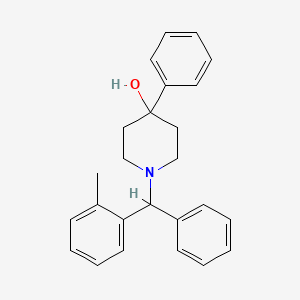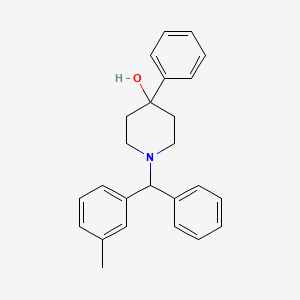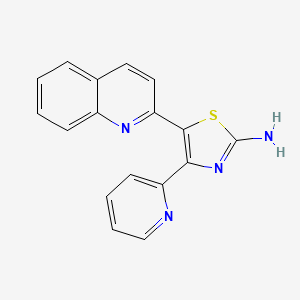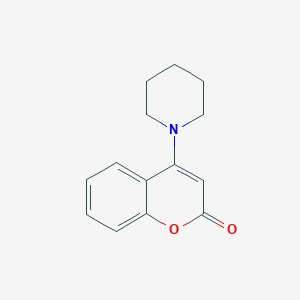
4-Phenylbutylcarbamic Acid Biphenyl-3-yl Ester
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Phenylbutylcarbamic Acid Biphenyl-3-yl Ester is a chemical compound that has garnered interest in various scientific fields due to its unique structure and properties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Phenylbutylcarbamic Acid Biphenyl-3-yl Ester typically involves the reaction of biphenyl-3-yl carbamic acid with 4-phenylbutylamine. The reaction is usually carried out in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) under anhydrous conditions. The reaction mixture is stirred at room temperature for several hours until the desired product is formed.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and purity, often involving automated systems for precise control of reaction conditions. Solvent extraction and recrystallization are commonly used to purify the final product.
Chemical Reactions Analysis
Types of Reactions
4-Phenylbutylcarbamic Acid Biphenyl-3-yl Ester undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using reducing agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, particularly at the ester and amide functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like amines or alcohols in the presence of a base.
Major Products
Oxidation: Oxidized derivatives of the ester and amide groups.
Reduction: Reduced forms of the ester and amide groups.
Substitution: Substituted derivatives depending on the nucleophile used.
Scientific Research Applications
4-Phenylbutylcarbamic Acid Biphenyl-3-yl Ester has several scientific research applications:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 4-Phenylbutylcarbamic Acid Biphenyl-3-yl Ester involves its interaction with specific enzymes. For instance, as a FAAH inhibitor, it binds to the active site of the enzyme, preventing the breakdown of fatty acid amides. This leads to increased levels of these signaling molecules, which can modulate various physiological processes .
Comparison with Similar Compounds
Similar Compounds
URB524: Cyclohexylcarbamic acid biphenyl-3-yl ester, another FAAH inhibitor with anxiolytic-like properties.
Uniqueness
4-Phenylbutylcarbamic Acid Biphenyl-3-yl Ester is unique due to its specific structural features that confer distinct binding properties and biological activities. Its phenylbutyl group provides additional hydrophobic interactions, enhancing its affinity for enzyme active sites compared to similar compounds.
Properties
Molecular Formula |
C23H23NO2 |
|---|---|
Molecular Weight |
345.4 g/mol |
IUPAC Name |
(3-phenylphenyl) N-(4-phenylbutyl)carbamate |
InChI |
InChI=1S/C23H23NO2/c25-23(24-17-8-7-12-19-10-3-1-4-11-19)26-22-16-9-15-21(18-22)20-13-5-2-6-14-20/h1-6,9-11,13-16,18H,7-8,12,17H2,(H,24,25) |
InChI Key |
WZSGWNPOHRAUQO-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)CCCCNC(=O)OC2=CC=CC(=C2)C3=CC=CC=C3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


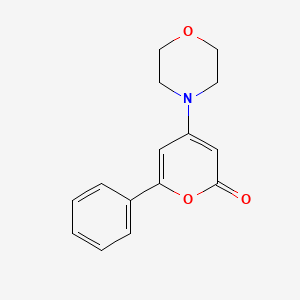


![4-Phenyl-benzo[b]thiophene-2-carboxamidine](/img/structure/B10844368.png)
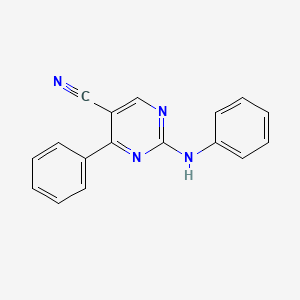

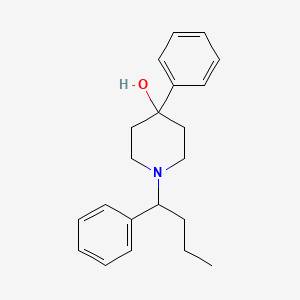
![4-phenyl-4-[1H-imidazol-2-yl]-piperidine](/img/structure/B10844385.png)
